3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Overview
Description
3-cyano-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H8N4O2S and its molecular weight is 248.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Cyclooxygenase-2 Inhibitors : Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This led to the development of celecoxib, a well-known COX-2 inhibitor, demonstrating the therapeutic potential of sulfonamide derivatives in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase Inhibitors : A series of benzene sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing their potential as carbonic anhydrase inhibitors. This activity is crucial for the design of therapeutic agents for conditions such as glaucoma, epilepsy, and certain neurological disorders (Kucukoglu et al., 2016).
Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity and potential to enhance cell killing effects of γ-radiation. This indicates the role of sulfonamide derivatives in cancer therapy, particularly in improving the efficacy of existing treatments (Ghorab et al., 2015).
Catalytic and Synthetic Applications
- Homogeneous Catalysis : Sulfonamide derivatives have been utilized as efficient and homogeneous catalysts for the synthesis of various heterocyclic compounds, underlining their utility in facilitating green chemistry protocols and enhancing reaction efficiencies in organic synthesis (Khazaei et al., 2015).
Antimicrobial Activity
- Antibacterial Agents : Research has demonstrated the synthesis of novel heterocyclic compounds containing sulfonamido moieties with significant antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents to combat resistant bacterial strains (Azab et al., 2013).
Molecular Structure and Analysis
- Quantum Mechanical Calculations : Studies have applied quantum mechanical calculations to analyze the molecular structure, vibrational frequencies, and non-linear optical properties of sulfonamide derivatives. This provides insights into the electronic structure and reactivity of these compounds, aiding in the design of materials with desired properties (Govindasamy & Gunasekaran, 2015).
Properties
IUPAC Name |
3-cyano-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8-2-1-3-10(4-8)17(15,16)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQORVBOQCKBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CNN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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